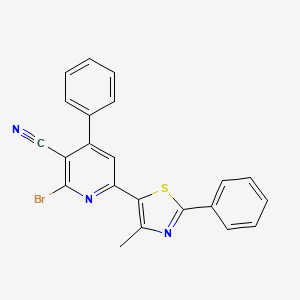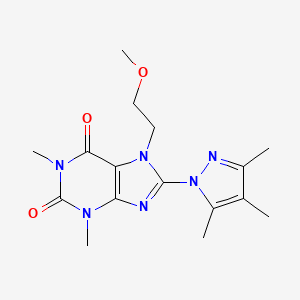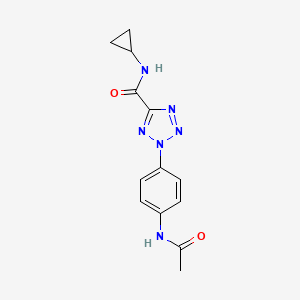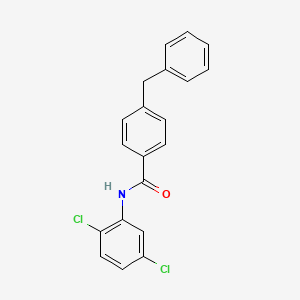
4-benzyl-N-(2,5-dichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-benzyl-N-(2,5-dichlorophenyl)benzamide can be achieved through various methods. One approach involves the direct condensation of benzoic acids (such as 3,5-dichlorobenzoyl chloride) with arylamine compounds (amines containing an aromatic ring) in a suitable solvent (e.g., N,N’-dimethylformamide) at elevated temperatures. This reaction yields a series of dichlorobenzamide derivatives, including our target compound .
Molecular Structure Analysis
The molecular structure of This compound consists of a central benzene ring with a benzyl group (phenylmethyl) attached to one carbon atom. The amide functional group (C=O-NH) is also part of the structure. The two chlorine atoms are positioned at the 2 and 5 positions on the benzene ring. X-ray crystallography confirms the arrangement of atoms in the solid state .
科学的研究の応用
UV-Induced Graft Polymerization
A study by Hong, Liu, and Sun (2009) investigated the incorporation of benzophenone, a photo-active moiety, onto cotton fabrics for grafting polyacrylamide through UV irradiation. This process created active chlorine contents on the fabrics, demonstrating excellent antibacterial abilities akin to powerful cyclic amide halamines. This research highlights the potential of using similar chemical structures for antibacterial surface modifications in textiles (Hong, Liu, & Sun, 2009).
Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas showing significant antipathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. Their findings suggest the importance of halogenated phenyl substituents in enhancing microbial inhibition, indicating a potential pathway for developing new antimicrobial agents from benzamide derivatives (Limban, Marutescu, & Chifiriuc, 2011).
Chlorination Disinfection By-Products
Research by Liu et al. (2016) on 4-hydroxyl benzophenone in chlorination disinfection processes revealed transformation pathways leading to toxic by-products. This study sheds light on the environmental and health implications of chlorinating water containing benzophenone compounds, which are structurally related to 4-benzyl-N-(2,5-dichlorophenyl)benzamide. Understanding these reactions is crucial for assessing the safety of water treatment processes (Liu, Wei, Liu, & Du, 2016).
Anti-Tubercular Activity
Nimbalkar et al. (2018) explored the synthesis of benzamide derivatives for their anti-tubercular activity, demonstrating the potential of such compounds in treating tuberculosis. Their study underscores the significance of structural modifications in enhancing biological activity and selectivity for therapeutic applications (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Environmental Persistence and Toxicity
Zhang, Ren, Li, Kunisue, Gao, and Kannan (2011) investigated the environmental occurrence of benzophenone UV filters, providing insights into their persistence and potential toxicity. This research is relevant for understanding the environmental impact of related compounds and emphasizes the need for assessing the ecological risks associated with their widespread use (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
特性
IUPAC Name |
4-benzyl-N-(2,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO/c21-17-10-11-18(22)19(13-17)23-20(24)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYERAJORAMYXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2795122.png)
![4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide](/img/structure/B2795126.png)


![2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide](/img/structure/B2795132.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795135.png)
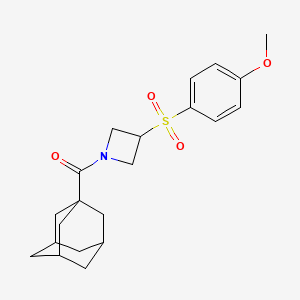
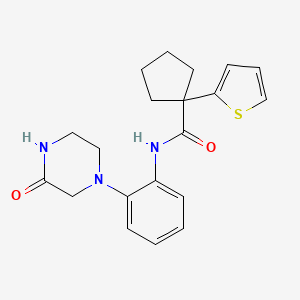
![tert-Butyl 2-(methylthio)-4-(((trifluoromethyl)sulfonyl)oxy)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B2795139.png)

